molecular formula C12H10F3N3O2 B2873586 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid CAS No. 1017606-68-6

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

Cat. No. B2873586
CAS RN: 1017606-68-6
M. Wt: 285.226
InChI Key: BXNKEEOBUHXACZ-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a chemical compound with the molecular formula C12H10F3N3O2 . It is also known as L-Alanine, N-[2-(trifluoromethyl)-4-quinazolinyl]- . The compound has a molecular weight of 285.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3N3O2/c12-11(13,14)10-16-7-4-2-1-3-6(7)9(17-10)15-5-8(18)19/h1-4H,5H2,(H,18,19)(H,15,16,17) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

While specific future directions for this compound are not available, the study of quinazolinone and quinazoline derivatives continues to be a significant target in medicinal chemistry due to their wide range of biological activities . The emergence of drug resistance has created a critical and unmet medical requirement for the innovation and development of novel classes of antibacterial agents , and quinazolinone and quinazoline derivatives could potentially play a role in this area.

properties

IUPAC Name

2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-6(10(19)20)16-9-7-4-2-3-5-8(7)17-11(18-9)12(13,14)15/h2-6H,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNKEEOBUHXACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

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